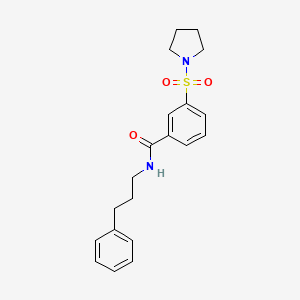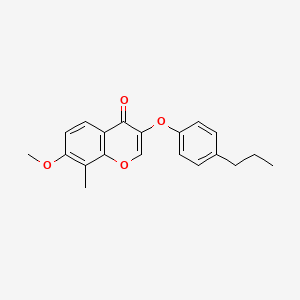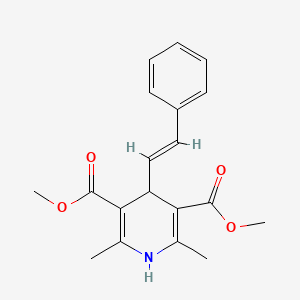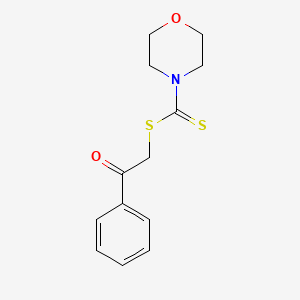![molecular formula C16H21N3O2S B5639764 3,5-dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5639764.png)
3,5-dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical under discussion belongs to the class of isoxazoles, compounds known for their varied applications in medicinal chemistry and material science. Isoxazoles, including derivatives like the one specified, are of interest due to their biological activities and potential in synthetic organic chemistry.
Synthesis Analysis
Isoxazole derivatives, including those substituted at the 3,5-position, can be synthesized through a variety of methods. Typically, the synthesis involves cycloaddition reactions or transformations from precursors such as nitro compounds, hydroxylamines, or nitrile oxides. These methods allow for the introduction of various functional groups, leading to a diverse range of isoxazole compounds (Vernin, G., et al., 1976; Rajanarendar, E., et al., 2006).
Molecular Structure Analysis
Isoxazole rings are characterized by their planarity and aromatic nature, which contribute to their chemical stability and reactivity. The specific substitution pattern of the compound can influence its electronic structure and, subsequently, its reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to determine the exact structure and conformation of such molecules (Prasad, T. N. M., et al., 2011).
Chemical Reactions and Properties
Isoxazoles react with a variety of reagents and participate in numerous chemical transformations, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific chemical behavior can be influenced by the substituents on the isoxazole ring. These reactions are crucial for the further functionalization of the isoxazole core and for the synthesis of more complex derivatives (Kobayashi, T., & Nitta, M., 1985).
Propriétés
IUPAC Name |
[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-6-14-17-12(9-22-14)16(20)19-8-5-7-13(19)15-10(2)18-21-11(15)3/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMIWIXZTLTEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCC2C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)

![7-(1,3-benzothiazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639697.png)
![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)



![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)

![ethyl 1-[4-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B5639751.png)
![2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)
![N-[4-(aminosulfonyl)benzyl]-4-chlorobenzamide](/img/structure/B5639754.png)
![3,5-dichloro-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide](/img/structure/B5639759.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5639763.png)